Specific Scientific Field: Tissue Engineering and Regenerative Medicine.
Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds, improving their performance significantly.
Methods of Application or Experimental Procedures: The method involves a simple chemical functionalization approach that improves the adhesion of human mesenchymal stem cells (CiMSCs) to a recombinant spider silk biomaterial. This method is used to produce cyclo(RGDfK) functionalized films and macroscopic fibers.
Results or Outcomes: Over a period of 24 hours, the cyclo(RGDfK) functionalized films and fibers displayed significantly improved performance in CiMSC culture, yielding far greater cell numbers than the controls.
Specific Scientific Field: Cancer Therapy and Drug Delivery.
Summary of the Application: Cyclo(RGDfK) is a high affinity ligand of alphaVbeta3 integrin, an integrin membrane receptor closely associated with tumor progression. This is due to the ability of the RGD motif to interact with integrin membrane receptors, such as alphaVbeta3, which plays an important role in tumor-induced angiogenesis and metastasis.
Methods of Application or Experimental Procedures: The cyclic pentapeptide c(RGDfK) is synthesized on a solid-phase. The protocols described allow the modification of the peptide directly on the solid support in order to obtain novel derivatives for biomedical applications.
Results or Outcomes: The protocols developed in this study allow the production of c(RGDfK) peptide without any cyclodimerisation by-products.
Specific Scientific Field: Biochemistry and Molecular Biology.
Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds.
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) is a cyclic peptide that serves as a significant integrin inhibitor, particularly targeting the αvβ3 integrin, which is often overexpressed in various tumors. This compound is recognized for its high tumor-targeting properties, making it a valuable candidate in cancer therapy, especially for non-small-cell lung cancer. The structure of Cyclo(-RGDfK) consists of a cyclic arrangement of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and lysine, which enhances its stability and binding affinity to integrins compared to linear peptides .
Cyclo(RGDfK) acts as a specific inhibitor of αvβ3 integrin. It binds to the RGD-recognition site on the integrin, preventing it from interacting with its natural ligands (molecules that bind to the integrin) []. This disrupts cell adhesion, migration, and signaling processes mediated by αvβ3 integrin.
The primary biological activity of Cyclo(-RGDfK) is its ability to inhibit the interaction between integrins and their ligands. This inhibition plays a crucial role in blocking tumor cell adhesion and migration. The compound has demonstrated significant uptake in tumors both in vitro and in vivo studies. Its specificity for αvβ3 integrin makes it particularly effective in targeting angiogenesis and tumor metastasis . Additionally, Cyclo(-RGDfK) has been functionalized to enhance its biological applications, including use in tissue engineering and regenerative medicine .
The synthesis of Cyclo(-RGDfK) can be achieved through several methods:
Cyclo(-RGDfK) has several notable applications:
Studies have shown that Cyclo(-RGDfK) interacts specifically with αvβ3 integrin receptors on the surface of tumor cells. This interaction results in enhanced cellular uptake and retention within tumors. Research has also explored its potential synergistic effects when combined with other therapeutic agents, suggesting that it may enhance the efficacy of existing cancer treatments by improving drug delivery mechanisms .
Cyclo(-RGDfK) shares structural similarities with several other cyclic peptides that also target integrins. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cyclo(-RGD) | Arg-Gly-Asp | Simpler structure; less specificity than Cyclo(-RGDfK). |
| Cyclo(-RGDfV) | Arg-Gly-Asp-Val | Increased binding affinity for certain integrins. |
| Cyclo(-RGEfK) | Arg-Gly-Glu-D-Phe-Lys | Different amino acid composition affects binding properties. |
| Cyclo(-RGDfL) | Arg-Gly-Asp-D-Phe-Leu | Exhibits unique biological activities compared to Cyclo(-RGDfK). |
The uniqueness of Cyclo(-RGDfK) lies primarily in its enhanced stability due to the presence of D-phenylalanine and lysine residues, which contribute to its specificity and effectiveness as an integrin inhibitor compared to other compounds listed above .
Cyclo(-RGDfK) exhibits a precisely defined molecular weight of 603.7 g/mol with the molecular formula C₂₇H₄₁N₉O₇ [1] [2]. Mass spectrometric validation has been extensively performed using multiple analytical techniques to confirm structural integrity and purity. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) consistently yields molecular ion peaks at m/z 604.31 [M+H]⁺, providing excellent correlation with the calculated molecular mass of 603.31 Da [3] [4] [5].
Electrospray ionization mass spectrometry (ESI-MS) analysis demonstrates robust ionization characteristics in both positive and negative ion modes. Positive ion mode ESI-MS produces the expected molecular ion peak at m/z 604.39 [M+H]⁺, while negative ion mode yields m/z 602.30 [M-H]⁻ [6] [7] [8]. These results confirm the molecular integrity of the cyclic peptide structure and validate the presence of the characteristic pentapeptide sequence.
Liquid chromatography-mass spectrometry (LC-MS) analysis provides high-resolution mass determination at m/z 604.3910 [M+H]⁺, which demonstrates exceptional accuracy for purity assessment and structural confirmation [6] [8]. The consistent mass spectrometric data across multiple analytical platforms establishes reliable analytical protocols for quality control and characterization of Cyclo(-RGDfK) preparations.
| Analysis Method | Molecular Ion Peak (m/z) | Calculated Mass | Application |
|---|---|---|---|
| MALDI-TOF MS | 604.31 [M+H]⁺ | 603.31 | Structural confirmation |
| ESI-MS (Positive) | 604.39 [M+H]⁺ | 603.31 | Binding studies |
| ESI-MS (Negative) | 602.30 [M-H]⁻ | 603.31 | Degradation analysis |
| LC-MS | 604.3910 [M+H]⁺ | 603.31 | Purity assessment |
Cyclo(-RGDfK) demonstrates excellent aqueous solubility characteristics, which facilitates its use in biological applications and research protocols. In pure water, the compound exhibits solubility ranging from 59.2 to 75 mg/mL, equivalent to approximately 98.1-124.2 mM concentration [2] [9] [10]. This high water solubility is attributed to the presence of multiple ionizable amino acid residues, including arginine and lysine, which contribute significant hydrophilic character to the cyclic peptide structure.
In phosphate buffered saline (PBS) at physiological pH 7.2, Cyclo(-RGDfK) maintains substantial solubility at approximately 10 mg/mL (16.6 mM) [9]. This property is particularly advantageous for biological assays and cell culture applications where physiological conditions must be maintained.
Regarding organic solvent compatibility, dimethyl sulfoxide (DMSO) serves as the preferred organic solvent, providing solubility ranging from 15 to 83.33 mg/mL (24.9-138.0 mM) [9] [10] [11]. The variation in reported DMSO solubility values reflects differences in measurement conditions and purity levels across different suppliers. Notably, Cyclo(-RGDfK) demonstrates complete insolubility in ethanol, which limits its formulation options in alcoholic solvents [2] [12].
| Solvent | Solubility | Concentration (mM) |
|---|---|---|
| Water (H₂O) | 59.2-75 mg/mL | 98.1-124.2 |
| DMSO | 15-83.33 mg/mL | 24.9-138.0 |
| PBS (pH 7.2) | ~10 mg/mL | ~16.6 |
| Ethanol | Insoluble | N/A |
Stock solution preparation requires careful attention to solvent selection and storage conditions. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, though these solutions should be used within one day to prevent degradation [13] [9]. For extended storage, DMSO-based stock solutions are recommended, with appropriate dilution into aqueous media prior to experimental use.
Thermal analysis reveals that Cyclo(-RGDfK) exhibits a decomposition temperature of 191°C, which coincides with its melting point [2] [14]. This thermal behavior indicates that the compound does not exhibit a clear melting transition before decomposition occurs, which is characteristic of many peptidic compounds that undergo degradation before reaching their theoretical melting point.
The cyclic structure of Cyclo(-RGDfK) provides significantly enhanced thermal stability compared to linear peptide analogs. Comparative stability studies demonstrate that the cyclic peptide is approximately 30-fold more stable than its linear counterparts at neutral pH conditions [6]. This remarkable stability enhancement is attributed to the conformational rigidity imposed by the cyclization, which prevents the aspartic acid residue from adopting conformations that facilitate degradation reactions.
Degradation kinetics follow pseudo-first-order mechanisms across various pH conditions. At elevated temperatures (50°C), degradation occurs primarily through aspartic acid-mediated pathways, which involve attack of the carboxylic acid side chain on the peptide backbone [6]. The degradation rate is highly pH-dependent, with minimal degradation observed at neutral pH 7.0, while basic conditions (pH >8) result in dramatically decreased stability due to enhanced nucleophilic attack mechanisms.
| Thermal Property | Value/Range | Notes |
|---|---|---|
| Decomposition Temperature | 191°C | Decomposition occurs at melting |
| Thermal Stability Range | Stable up to ~190°C | Cyclic structure enhances stability |
| Stability vs Linear Peptides | 30-fold more stable | At neutral pH conditions |
Solution stability studies reveal that aqueous solutions should be used within one day of preparation to minimize hydrolytic degradation [13] [9]. The enhanced stability of the cyclic form compared to linear peptides is attributed to decreased structural flexibility, which prevents the aspartic acid side chain from orientating itself appropriately for backbone attack [6].